molecular formula C8H6N2O3S B1349435 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 32278-56-1

2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B1349435
CAS No.: 32278-56-1
M. Wt: 210.21 g/mol
InChI Key: UPPPMRSHTNROCH-UHFFFAOYSA-N
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Description

2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3S and its molecular weight is 210.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid and its derivatives have been extensively studied for their synthesis methodologies and potential as precursors for a variety of chemical reactions. For instance, the compound has been used as a starting material for the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, showcasing its versatility in the formation of primary and secondary amide derivatives through reactions with amines (Peterlin-Mašič et al., 2000). Additionally, its structural modifications have been studied to understand changes in supramolecular aggregation, providing insights into conformational features and intermolecular interaction patterns (Nagarajaiah & Begum, 2014).

Potential Biological Activities

Research has also explored the biological activities associated with thiazolo[3,2-a]pyrimidine derivatives, including anti-inflammatory properties. For example, some derivatives have been synthesized and shown to exert moderate anti-inflammatory activity, indicating the potential of these compounds for therapeutic applications (Tozkoparan et al., 1999). This highlights the significance of such compounds in medicinal chemistry and drug design.

Structural and Conformational Analysis

The structural and conformational aspects of thiazolo[3,2-a]pyrimidine derivatives have been a subject of interest as well. Crystallographic studies, for instance, have provided valuable information regarding the spatial structures of these compounds, aiding in the understanding of their chemical behavior and potential for forming new compounds (Ukrainets et al., 2017).

Synthetic Applications and Derivatives

The synthetic versatility of this compound is further demonstrated through the preparation of novel thiazolo[3,2-a]pyrimidines with significant anti-inflammatory and antinociceptive activities (Alam et al., 2010). These findings underscore the potential of thiazolo[3,2-a]pyrimidine derivatives in the development of new therapeutic agents.

Biochemical Analysis

Biochemical Properties

2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit ribonuclease H (RNase H), an enzyme crucial for the replication of HIV . The compound’s interaction with RNase H involves binding to the enzyme’s active site, thereby preventing the cleavage of RNA-DNA hybrids. This inhibition is facilitated by the coordination of magnesium ions, which are essential for the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it has shown antibacterial and anti-inflammatory activities, making it a potential candidate for therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of RNase H, inhibiting its activity by coordinating with magnesium ions . This binding prevents the enzyme from cleaving RNA-DNA hybrids, thereby disrupting viral replication. Furthermore, the compound’s structure allows it to interact with other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of RNase H activity and continued induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiviral and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitates its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, targeting signals and post-translational modifications can direct the compound to specific organelles, such as mitochondria, enhancing its therapeutic potential .

Properties

IUPAC Name

2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-4-3-10-6(11)5(7(12)13)2-9-8(10)14-4/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPPMRSHTNROCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358834
Record name 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32278-56-1
Record name 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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